N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide
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Overview
Description
N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonylpiperazine moiety and a benzodiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative.
Introduction of the Methanesulfonylpiperazine Moiety: This step involves the reaction of piperazine with methanesulfonyl chloride to form methanesulfonylpiperazine.
Coupling Reaction: The methanesulfonylpiperazine is then coupled with the benzodiazole intermediate using a suitable coupling agent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Final Amidation: The final step involves the amidation reaction with pentanoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydrobenzodiazole derivatives, and various substituted piperazine compounds.
Scientific Research Applications
N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide
- **N-[2-(4-Methanesulfonylpiperazin-1-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide
Uniqueness
Compared to similar compounds, N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide is unique due to its specific pentanamide moiety, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-methyl-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzimidazol-5-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3S/c1-4-5-6-19(25)20-15-7-8-17-16(13-15)21-18(22(17)2)14-23-9-11-24(12-10-23)28(3,26)27/h7-8,13H,4-6,9-12,14H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWIGRCEEPJWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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